N-Acetyl Lorcaserin-d3
CAS No.:
Cat. No.: VC16682731
Molecular Formula: C13H16ClNO
Molecular Weight: 240.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16ClNO |
---|---|
Molecular Weight | 240.74 g/mol |
IUPAC Name | 1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone |
Standard InChI | InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1/i2D3 |
Standard InChI Key | MBRQQRJEBYRWMN-IZTXOYSKSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(=O)N1CCC2=C(C=C(C=C2)Cl)[C@H](C1)C |
Canonical SMILES | CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C |
Introduction
Synthesis and Analytical Validation
The synthesis of N-Acetyl Lorcaserin-d3 involves acetylation of lorcaserin using deuterated acetic anhydride (CD3CO)2O under anhydrous conditions. This reaction ensures the selective incorporation of deuterium at the ethyl group, preserving the compound’s structural integrity . Chromatographic purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high isotopic purity (>98%), which is critical for avoiding interference in metabolic studies .
Industrial-Scale Production
Large-scale synthesis adheres to Good Manufacturing Practice (GMP) standards, utilizing advanced deuterium labeling reagents and closed-system reactors to minimize isotopic exchange. Quality control measures include mass spectrometry and NMR to verify deuterium incorporation and chemical purity .
Pharmacological Profile and Mechanism of Action
N-Acetyl Lorcaserin-d3 operates through the same mechanism as lorcaserin, selectively activating 5-HT2C receptors in the hypothalamus. This receptor subtype regulates appetite and energy homeostasis, making it a target for obesity therapeutics .
Pharmacokinetic Advantages
Deuterium incorporation slows hepatic metabolism via the cytochrome P450 system, extending the compound’s half-life and improving its detection window in pharmacokinetic studies . This property is particularly valuable for assessing absorption, distribution, metabolism, and excretion (ADME) profiles without interference from endogenous compounds .
Research Applications and Clinical Relevance
N-Acetyl Lorcaserin-d3 is primarily used in preclinical and clinical research to address gaps in understanding lorcaserin’s metabolic fate and drug-drug interactions.
Metabolic Pathway Elucidation
Isotopic labeling allows researchers to track phase I and phase II metabolic transformations, identifying primary metabolites such as hydroxylated and glucuronidated derivatives. For example, deuterium labeling has revealed that lorcaserin undergoes extensive hepatic oxidation before renal excretion .
Drug Interaction Studies
Co-administration studies with cytochrome P450 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin) have utilized N-Acetyl Lorcaserin-d3 to quantify changes in metabolic clearance. Data indicate that CYP3A4 is the primary enzyme responsible for lorcaserin’s metabolism .
Comparative Analysis with Related Compounds
The table below contrasts N-Acetyl Lorcaserin-d3 with structurally and functionally similar compounds:
Compound | Receptor Target | Mechanism | Unique Feature |
---|---|---|---|
N-Acetyl Lorcaserin-d3 | 5-HT2C | Agonist | Deuterated for metabolic tracing |
Lorcaserin | 5-HT2C | Agonist | FDA-approved for obesity |
Dexamfetamine | Norepinephrine | Releaser | Stimulant, treats ADHD |
Phentermine | Norepinephrine | Releaser | Adrenergic agonist |
N-Acetyl Lorcaserin-d3’s isotopic labeling distinguishes it from other serotonin agonists, enabling precise pharmacokinetic analyses that are unattainable with non-deuterated analogs .
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